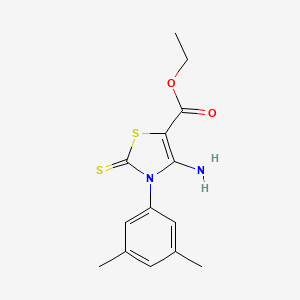

Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It appears as a light orange to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular weight of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is 208.69 g/mol . The InChI Key is DHBOHGCHPDMVOD-BJILWQEISA-N .Physical And Chemical Properties Analysis

The compound has a melting point of 300°C . .Wissenschaftliche Forschungsanwendungen

Transformations and Synthetic Applications

- Synthesis of Heterocyclic Compounds : A study described the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the utility of related compounds in synthesizing complex heterocycles (Žugelj et al., 2009).

- Novel Dyes for Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate were synthesized and used to create a series of monoazo disperse dyes, indicating the potential of thiazole derivatives in textile applications (Iyun et al., 2015).

Molecular Structure and Crystallography

- Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting the importance of N—H⋯N and N—H⋯O interactions in molecular assembly, which could inform the design of molecular materials with specific properties (Lynch & Mcclenaghan, 2004).

Synthetic Methodologies

- Development of Synthetic Methodologies : Research on the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy demonstrates the versatility of thiazole derivatives as precursors for the preparation of pharmacologically interesting compounds (Boy & Guernon, 2005).

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activity : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displayed promising antimicrobial and anticancer activity, underscoring the potential of thiazole derivatives in medicinal chemistry (Hafez et al., 2016).

QSAR Analysis and Drug Design

- 3D QSAR Analysis : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were subjected to 3D QSAR analysis to elucidate their antimicrobial activity, demonstrating the application of thiazole derivatives in the rational design of new antimicrobial agents (Desai et al., 2019).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

A compound with a similar structure, (e)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride, has been identified as an inhibitor of the kinase activity of the epidermal growth factor receptor (egfr) . EGFR is a protein that is overexpressed in many types of cancer .

Mode of Action

Based on the similar compound mentioned above, it can be inferred that it might interact with its target, egfr, by inhibiting its kinase activity . This inhibition could potentially prevent the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

Given the potential target of egfr, it can be inferred that the compound might affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, proliferation, and differentiation .

Result of Action

If the compound acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis, particularly in cells where egfr is overexpressed .

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-6-8(2)5-9(3)7-10/h5-7H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOSJCHFNBWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC(=C2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)